1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-9(2)19-13-12-7-18-20(14(12)17-8-16-13)11-5-3-10(15)4-6-11/h3-9H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYPPKXJBSHHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its structural similarity to purines and its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound has the empirical formula and a molecular weight of 246.67 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities, particularly in the modulation of adenosine receptors.
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including the compound , have been shown to exhibit significant affinity for adenosine receptors, particularly the A1 subtype. Studies indicate that modifications at specific positions on the pyrazolo ring can enhance receptor binding affinity. For instance, compounds with a 3-chlorophenyl substituent at the N1 position demonstrated enhanced activity compared to others .
Antiproliferative Effects
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine can exhibit antiproliferative effects against various cancer cell lines. A study reported that certain analogs induced apoptosis in cancer cells by activating caspase pathways and inhibiting proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication . The compound's ability to reduce BrdU incorporation in treated cells suggests it may effectively inhibit cell proliferation.
Case Study 1: A1 Adenosine Receptor Modulation
A series of compounds related to this compound were synthesized and evaluated for their A1 receptor affinity using radiolabeled binding assays. The most potent compound from this series had an IC50 value of M at the A1 receptor, indicating strong binding affinity .
Case Study 2: Anticancer Activity
In vitro studies on various human cancer cell lines demonstrated that the compound exhibited significant antiproliferative activity. The mechanism of action involved the induction of poly(ADP-ribose) polymerase (PARP) cleavage and activation of apoptotic pathways. Notably, treatment with this compound resulted in a marked decrease in the number of actively proliferating cells as measured by flow cytometry .
Data Tables
| Biological Activity | IC50 Value (M) | Target |
|---|---|---|
| A1 Adenosine Receptor | A1 Adenosine Receptor | |
| Antiproliferative | Varies | Various Cancer Cell Lines |
| Cell Line | Effect | Mechanism |
|---|---|---|
| MV4-11 | Significant Reduction | Induction of Apoptosis |
| K562 | Significant Reduction | PARP Cleavage |
| MCF-7 | Moderate Reduction | Inhibition of PCNA |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is C14H15ClN6, with a molecular weight of approximately 290.76 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chlorophenyl and isopropyl groups enhances its pharmacological profile.
Biological Activities
Antitumor Activity : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. These compounds can inhibit specific kinases involved in cancer progression. A study highlighted the effectiveness of similar derivatives in targeting cancer cell lines, suggesting that this compound may possess comparable activity against tumor cells .
Antiviral Properties : The compound's structural analogs have shown promise as antiviral agents. Pyrazolo[3,4-d]pyrimidines have been linked to the inhibition of viral replication mechanisms. This potential application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective .
Enzyme Inhibition : The compound may act as an inhibitor of various enzymes implicated in disease processes. For instance, it has been suggested that pyrazolo[3,4-d]pyrimidines can inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. This inhibition could lead to therapeutic benefits in conditions such as asthma and cardiovascular diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Synthesis and Characterization : A study detailed the synthesis of this compound through a multi-step reaction involving key intermediates. The synthesized compound was characterized using techniques such as NMR and X-ray crystallography, confirming its structural integrity .
- Antitumor Efficacy : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits tumor cell proliferation | |
| Antiviral | Potential to inhibit viral replication | |
| Enzyme Inhibition | Inhibits phosphodiesterases |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Step 1 | Reactants: 3-Iodo-pyrazolo derivative + chlorobenzene | Intermediate formed |
| Step 2 | Conditions: DMF solvent at elevated temperature | Final product synthesized |
Comparison with Similar Compounds
Key Observations :
- Position 1 : Bulky substituents (e.g., tert-butyl in PP2 or chloroethyl in S29) enhance kinase inhibition but may reduce solubility. The isopropyl group in the target compound balances steric effects and hydrophobicity.
- Position 4 : Aromatic amines (e.g., N-phenyl in 7a) improve stability, while aliphatic amines (e.g., isopropyl in the target) may enhance membrane permeability.
Kinase Inhibition
- PP2 : Inhibits Src-family kinases (IC₅₀ = 1–10 nM) and modulates NMDA receptor function .
- Hydroxy-PP Analogs : Target carbonyl reductase 1 (CBR1), demonstrating off-target effects compared to PP2 .
- Target Compound : The isopropyl group may reduce Src affinity compared to PP2 but could improve selectivity for other kinases.
Anticancer Activity
- S29: Reduces tumor mass in neuroblastoma xenografts but has unfavorable pharmacokinetics (e.g., rapid clearance) .
- SI388 Derivatives : Exhibit cytotoxicity via Src inhibition, with 39–71% yields and defined IR/NMR profiles .
Antiviral Potential
Pyrazolo[3,4-d]pyrimidines like 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine show nanomolar affinity for SARS-CoV-2 Mpro, suggesting broad therapeutic utility .
Physicochemical and Pharmacokinetic Properties
Q & A
What are the optimal synthetic routes and reaction conditions for 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Basic Research Question
Answer:
The synthesis typically involves a multi-step protocol starting from pyrimidine precursors. A key step includes refluxing N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-phenylacetamide with ammonium acetate (NH₄OAc) in n-butanol (n-BuOH) for 2.5 hours, achieving yields >70% under optimized conditions . Critical parameters include:
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) or n-BuOH.
- Temperature : Reflux (~100–120°C).
- Catalysts : Acidic or basic conditions for cyclization.
Post-synthesis, purification via column chromatography or recrystallization is recommended.
How can researchers resolve discrepancies in NMR spectral data for structural confirmation?
Advanced Research Question
Answer:
Discrepancies in ¹H NMR data (e.g., unexpected splitting or shifts) often arise from tautomerism or solvent effects. For the target compound, the ¹H NMR (600 MHz, DMSO-d₆) shows:
- δ 11.80 (br s, NH), 9.42 (s, NH), 8.30 (s, H-2), and aromatic protons at 7.96–6.80 ppm .
Methodology : - Compare experimental data with computational predictions (DFT calculations).
- Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Verify solvent interactions by repeating in CDCl₃ or D₂O.
What is the mechanistic basis for its tyrosine kinase inhibition?
Basic Research Question
Answer:
The compound acts as a competitive ATP-binding site inhibitor in tyrosine kinases (e.g., RET, Src-family kinases). Structural analogs (e.g., PP2, a Src inhibitor) show that the pyrazolo[3,4-d]pyrimidine core binds to the hydrophobic pocket near the ATP cleft, while the 4-chlorophenyl and isopropyl groups enhance selectivity via van der Waals interactions .
Validation :
- Molecular docking : Use AutoDock or Schrödinger to model binding poses.
- Kinase assays : Measure IC₅₀ values against recombinant kinases (e.g., RET, EGFR).
How do structural modifications influence its pharmacokinetic properties?
Advanced Research Question
Answer:
Key structure-activity relationship (SAR) insights:
- LogP measurements (HPLC) to assess lipophilicity.
- Microsomal stability assays (e.g., human liver microsomes).
How can crystallographic studies clarify binding modes with kinase targets?
Advanced Research Question
Answer:
X-ray crystallography of kinase-inhibitor complexes reveals:
- Hydrogen bonds : Between pyrimidine N1 and kinase backbone.
- Hydrophobic interactions : Chlorophenyl and isopropyl groups with kinase pockets .
Challenges : - Crystallizing membrane-bound kinases (e.g., Src).
- Resolving flexible side-chain conformations.
Solutions : - Use truncated kinase domains (e.g., catalytic subunit).
- Soak crystals with inhibitor at high concentrations (≥1 mM).
What experimental strategies address contradictions in in vitro vs. in vivo efficacy data?
Advanced Research Question
Answer:
Discrepancies may arise from poor bioavailability or off-target effects.
Approaches :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution.
- Proteome-wide screening : Use KinomeScan to assess selectivity.
- Formulation optimization : Employ nanoemulsions or PEGylation to enhance solubility .
How to design assays for evaluating its anti-proliferative activity in cancer models?
Basic Research Question
Answer:
In vitro :
- Cell viability : MTT or CellTiter-Glo® assays (IC₅₀ in MCF-7, HeLa).
- Apoptosis : Annexin V/PI staining.
In vivo : - Xenograft models (e.g., nude mice with RET-driven tumors).
- Dose: 10–50 mg/kg (oral or IP) .
What are the limitations of current biological activity data, and how can they be mitigated?
Advanced Research Question
Answer:
Limitations :
- Lack of in vivo toxicity profiles.
- Limited data on blood-brain barrier penetration.
Mitigation : - Conduct GLP-compliant toxicity studies (e.g., Ames test).
- Use MDCK-MDR1 cells to assess BBB permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
